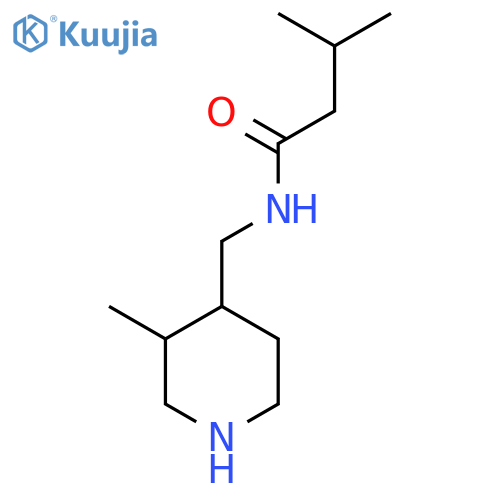

Cas no 1593722-63-4 (3-methyl-N-(3-methylpiperidin-4-yl)methylbutanamide)

3-methyl-N-(3-methylpiperidin-4-yl)methylbutanamide 化学的及び物理的性質

名前と識別子

-

- 1593722-63-4

- 3-methyl-N-[(3-methylpiperidin-4-yl)methyl]butanamide

- EN300-841471

- 3-methyl-N-(3-methylpiperidin-4-yl)methylbutanamide

-

- インチ: 1S/C12H24N2O/c1-9(2)6-12(15)14-8-11-4-5-13-7-10(11)3/h9-11,13H,4-8H2,1-3H3,(H,14,15)

- InChIKey: BMPFKGUAUDVKFK-UHFFFAOYSA-N

- ほほえんだ: O=C(CC(C)C)NCC1CCNCC1C

計算された属性

- せいみつぶんしりょう: 212.188863393g/mol

- どういたいしつりょう: 212.188863393g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 15

- 回転可能化学結合数: 4

- 複雑さ: 204

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 41.1Ų

- 疎水性パラメータ計算基準値(XlogP): 1.6

3-methyl-N-(3-methylpiperidin-4-yl)methylbutanamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-841471-0.25g |

3-methyl-N-[(3-methylpiperidin-4-yl)methyl]butanamide |

1593722-63-4 | 95% | 0.25g |

$774.0 | 2024-05-21 | |

| Enamine | EN300-841471-2.5g |

3-methyl-N-[(3-methylpiperidin-4-yl)methyl]butanamide |

1593722-63-4 | 95% | 2.5g |

$1650.0 | 2024-05-21 | |

| Enamine | EN300-841471-1.0g |

3-methyl-N-[(3-methylpiperidin-4-yl)methyl]butanamide |

1593722-63-4 | 95% | 1.0g |

$842.0 | 2024-05-21 | |

| Enamine | EN300-841471-5g |

3-methyl-N-[(3-methylpiperidin-4-yl)methyl]butanamide |

1593722-63-4 | 5g |

$2443.0 | 2023-09-02 | ||

| Enamine | EN300-841471-1g |

3-methyl-N-[(3-methylpiperidin-4-yl)methyl]butanamide |

1593722-63-4 | 1g |

$842.0 | 2023-09-02 | ||

| Enamine | EN300-841471-0.1g |

3-methyl-N-[(3-methylpiperidin-4-yl)methyl]butanamide |

1593722-63-4 | 95% | 0.1g |

$741.0 | 2024-05-21 | |

| Enamine | EN300-841471-5.0g |

3-methyl-N-[(3-methylpiperidin-4-yl)methyl]butanamide |

1593722-63-4 | 95% | 5.0g |

$2443.0 | 2024-05-21 | |

| Enamine | EN300-841471-10.0g |

3-methyl-N-[(3-methylpiperidin-4-yl)methyl]butanamide |

1593722-63-4 | 95% | 10.0g |

$3622.0 | 2024-05-21 | |

| Enamine | EN300-841471-0.05g |

3-methyl-N-[(3-methylpiperidin-4-yl)methyl]butanamide |

1593722-63-4 | 95% | 0.05g |

$707.0 | 2024-05-21 | |

| Enamine | EN300-841471-0.5g |

3-methyl-N-[(3-methylpiperidin-4-yl)methyl]butanamide |

1593722-63-4 | 95% | 0.5g |

$809.0 | 2024-05-21 |

3-methyl-N-(3-methylpiperidin-4-yl)methylbutanamide 関連文献

-

Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319

-

Mireia Fernandez Ocaña,Hendrik Neubert,Anna Przyborowska,Richard Parker,Peter Bramley,John Halket,Raj Patel Analyst, 2004,129, 111-115

-

3. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959

-

Malinda Salim,Brian O'Sullivan,Sally L. McArthur,Phillip C. Wright Lab Chip, 2007,7, 64-70

-

Ilya D. Gridnev,Elisabetta Alberico,Serafino Gladiali Chem. Commun., 2012,48, 2186-2188

-

Stefan A. Kobel,Olivier Burri,Mukul Girotra,Arne Seitz,Matthias P. Lutolf Lab Chip, 2012,12, 2843-2849

-

8. Au–Cu core–shell nanocube-catalyzed click reactions for efficient synthesis of diverse triazoles†Mahesh Madasu,Chi-Fu Hsia,Michael H. Huang Nanoscale, 2017,9, 6970-6974

-

Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216

3-methyl-N-(3-methylpiperidin-4-yl)methylbutanamideに関する追加情報

Recent Advances in the Study of 3-methyl-N-(3-methylpiperidin-4-yl)methylbutanamide (CAS: 1593722-63-4)

The compound 3-methyl-N-(3-methylpiperidin-4-yl)methylbutanamide (CAS: 1593722-63-4) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features, has shown promising potential in various therapeutic applications. Recent studies have focused on elucidating its pharmacological properties, mechanism of action, and potential clinical uses, making it a subject of intense scientific inquiry.

One of the key areas of investigation has been the compound's interaction with specific biological targets. Preliminary data suggest that 3-methyl-N-(3-methylpiperidin-4-yl)methylbutanamide exhibits high affinity for certain neurotransmitter receptors, particularly those involved in the modulation of pain and inflammation. This has led to hypotheses about its potential utility in the development of novel analgesics or anti-inflammatory agents. Researchers have employed advanced techniques such as molecular docking and in vitro binding assays to further characterize these interactions.

In addition to its receptor-binding properties, recent studies have explored the compound's pharmacokinetic profile. Early-stage animal models have demonstrated favorable absorption and distribution characteristics, with notable bioavailability following oral administration. These findings are particularly encouraging for its potential development as an orally active therapeutic agent. However, further studies are needed to fully understand its metabolic pathways and potential toxicity.

Another significant area of research has been the synthesis and optimization of 3-methyl-N-(3-methylpiperidin-4-yl)methylbutanamide derivatives. By modifying specific functional groups, researchers aim to enhance its pharmacological efficacy while minimizing off-target effects. Recent publications have reported the successful synthesis of several analogs, with some showing improved selectivity and potency compared to the parent compound. These advancements highlight the compound's versatility as a scaffold for drug development.

Despite these promising developments, challenges remain in translating these findings into clinical applications. Issues such as formulation stability, long-term safety, and scalability of synthesis need to be addressed. Ongoing research efforts are focused on overcoming these hurdles, with several collaborative projects between academic institutions and pharmaceutical companies underway.

In conclusion, 3-methyl-N-(3-methylpiperidin-4-yl)methylbutanamide represents a compelling case study in modern drug discovery. Its unique chemical structure and promising biological activities make it a valuable subject for further investigation. As research progresses, this compound may pave the way for new therapeutic options in areas such as pain management and inflammation control. The scientific community eagerly anticipates future developments in this exciting area of research.

1593722-63-4 (3-methyl-N-(3-methylpiperidin-4-yl)methylbutanamide) 関連製品

- 312-85-6(sodium lactate)

- 2228519-48-8(3-chloro-2-(3-hydroxy-2,2-dimethylpropyl)phenol)

- 1933589-19-5((4,5-Dihydrofuran-2-yl)(1H-pyrazol-4-yl)methanol)

- 2172250-64-3(2-{N-benzyl-2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexylacetamido}acetic acid)

- 881073-72-9(3-chloro-N'-1-(3-chlorophenyl)-1H-pyrazolo3,4-dpyrimidin-4-ylbenzohydrazide)

- 1807132-37-1(2-(Difluoromethyl)-4-hydroxy-6-methylpyridine-3-acetonitrile)

- 1360927-59-8(4-Fluoro-2-methyl-1H-indol-7-ylamine)

- 338401-91-5(N-(4-Bromophenyl)-2-(trifluoromethyl)-4-pyridinamine)

- 1426047-01-9(2-(2,4-Difluorophenyl)-5-fluoropyridine)

- 2171862-40-9(4-(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclopentyl}acetamido)but-2-ynoic acid)